molecular formula C18H23Cl2NO B11934774 R-568 (hydrochloride)

R-568 (hydrochloride)

Cat. No.: B11934774
M. Wt: 340.3 g/mol
InChI Key: YJXUXANREVNZLH-UHFFFAOYSA-N
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Description

R-568 (hydrochloride) is a positive allosteric modulator and allosteric agonist of the human calcium-sensing receptor. It exhibits calcimimetic activity, which means it mimics the action of calcium on tissues, particularly the parathyroid gland. This compound is used to control uremic hyperparathyroidism and has shown potential in various vascular applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-568 (hydrochloride) involves several steps:

    Preparation of ®-3-methoxy-alpha-methylbenzylamine: This is achieved from 3-methoxyacetophenone via the Leuckart reaction, which involves heating with ammonium formate at 180°C.

    Reductive Alkylation: The chiral amine is then subjected to one-pot reductive alkylation with 3-(2-chlorophenyl)propionitrile. The nitrile is reduced using diisobutylaluminium hydride at -78°C to form an intermediate imine complex.

    Alternative Procedure: Another method involves the alkylation of diethyl malonate with 2-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to form arylpropionic acid.

Industrial Production Methods

The industrial production of R-568 (hydrochloride) typically follows the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

R-568 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the compound .

Scientific Research Applications

R-568 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

R-568 (hydrochloride) exerts its effects by activating the calcium-sensing receptor. It increases the receptor’s affinity for calcium, leading to enhanced receptor activation. This activation modulates various signaling pathways, including the release of nitric oxide in endothelial cells and the regulation of parathyroid hormone secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R-568 (hydrochloride) is unique due to its high potency and selectivity as a positive allosteric modulator of the calcium-sensing receptor. It has shown significant efficacy in both in vitro and in vivo studies, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C18H23Cl2NO

Molecular Weight

340.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H

InChI Key

YJXUXANREVNZLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl

Origin of Product

United States

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